4-Oxotetrahydrofuran-3-yl acetate
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Overview
Description
4-Oxotetrahydrofuran-3-yl acetate is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxotetrahydrofuran-3-yl acetate can be synthesized through the acetylation of 4-hydroxy-2-tetrahydrofuranone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydrofuran derivatives with different functional groups. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized tetrahydrofuran derivatives.
Reduction: Reduced tetrahydrofuran derivatives.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Scientific Research Applications
4-Oxotetrahydrofuran-3-yl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxotetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
4-Methyl-5-oxo-tetrahydrofuran-3-yl acetate: This compound has a similar structure but with a methyl group at the 4-position.
Tetrahydrofuran cyclic urea derivatives: These compounds contain a cyclic urea group and are studied for their potential as androgen receptor antagonists.
Uniqueness: 4-Oxotetrahydrofuran-3-yl acetate is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(4-oxooxolan-3-yl) acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-6-3-9-2-5(6)8/h6H,2-3H2,1H3 |
InChI Key |
IUAGBUPLXZZWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COCC1=O |
Origin of Product |
United States |
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